molecular formula C21H15N3O2S3 B2834435 5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 864938-75-0

5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2834435
CAS No.: 864938-75-0
M. Wt: 437.55
InChI Key: MBGJEEGIOLWKJP-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3O2S3 and its molecular weight is 437.55. The purity is usually 95%.
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Biological Activity

The compound 5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structural formula of the compound is characterized by a benzothiazole moiety linked to a thiophene ring and an ethoxy substituent. Its molecular weight is approximately 343.5 g/mol, with a calculated logP value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives can inhibit the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells through apoptosis induction and cell cycle arrest mechanisms .

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.35Apoptosis induction
B7A5492.18Cell cycle arrest
B7H12994.00Inhibition of migration

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives have shown promising activity against various bacterial strains and fungi. For example, studies have reported that modifications in the benzothiazole structure enhance their antibacterial potency .

Neuroprotective Effects

Recent investigations into neuroprotective properties highlight the ability of certain benzothiazole derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

The biological activity of This compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of target enzymes such as AChE and BuChE, preventing substrate hydrolysis.
  • Cell Cycle Regulation : Induces apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
  • Antioxidant Activity : Some benzothiazole derivatives exhibit antioxidant properties that may protect cells from oxidative stress.

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:

  • Study on Anticancer Activity : A series of novel benzothiazole compounds were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity .
  • Neuroprotective Study : Research demonstrated that specific benzothiazole derivatives effectively inhibited AChE activity in vitro, suggesting potential therapeutic applications in treating Alzheimer's disease .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S3/c1-2-26-12-7-8-14-18(11-12)29-21(23-14)24-19(25)16-9-10-17(27-16)20-22-13-5-3-4-6-15(13)28-20/h3-11H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGJEEGIOLWKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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